(2-Chloro-3,5-dimethylphenyl)boronic acid
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Overview
Description
(2-Chloro-3,5-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated and dimethyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of (2-Chloro-3,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
This compound interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the carbon–carbon bond formation pathway . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its solubility in water is slight , which may affect its absorption and distribution in biological systems.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction it facilitates is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction typically needs to be carried out under controlled conditions to ensure efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Chloro-3,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3,5-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch processes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions are fine-tuned to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3,5-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The boronic acid group can be substituted with other functional groups through various organic transformations.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products depending on the halide used.
Oxidation: Corresponding phenols.
Scientific Research Applications
(2-Chloro-3,5-dimethylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
3,5-Dimethylphenylboronic acid: Lacks the chloro substituent, leading to different reactivity and selectivity.
2-Chloro-4-methylphenylboronic acid: Similar structure but different substitution pattern, affecting its chemical behavior.
3,5-Dichlorophenylboronic acid: Contains two chloro groups, which can influence its reactivity and applications.
Uniqueness: (2-Chloro-3,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and in the synthesis of specialized compounds .
Properties
IUPAC Name |
(2-chloro-3,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDUWKGWESJHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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